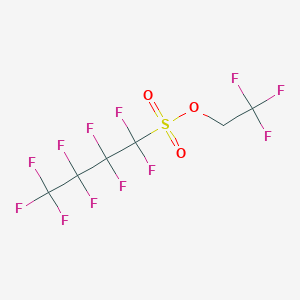

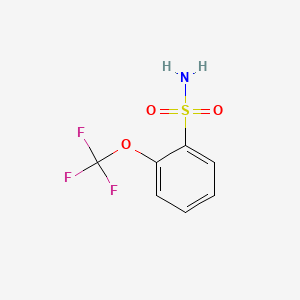

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane

描述

While the provided papers do not directly discuss 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane, they offer insights into related fluorinated compounds that can help infer some aspects of its chemistry. Fluorinated compounds are known for their unique properties, such as high thermal stability and chemical inertness, which make them valuable in various applications, including as solvents and in pharmaceuticals.

Synthesis Analysis

The synthesis of fluorinated compounds often involves halogen exchange reactions, fluorination of other organic compounds, and sometimes complex multi-step processes. For example, the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane, a green solvent, is achieved through liquid-phase fluorination reactions and vapor-phase hydrogenation, indicating the potential complexity in synthesizing fluorinated butanes as well .

Molecular Structure Analysis

Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for analyzing the molecular structure of fluorinated compounds. The study of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane using 19F, 13C, and 1H NMR spectroscopy provides detailed information on chemical shifts and coupling constants, which are essential for understanding the molecular structure of related compounds like 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including nucleophilic substitutions and conjugate additions. For instance, the nucleophilic reactions of 3-chloro-2-fluorobut-2-en-4-olide demonstrate the reactivity of such compounds with both hard and soft nucleophiles, which could be relevant when considering the reactivity of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly alter the compound's polarity, boiling point, and chemical reactivity. The competitive formation of spiro and ansa derivatives in the reactions of tetrafluorobutane-1,4-diol with hexachlorocyclotriphosphazene suggests that the introduction of fluorine atoms can lead to a variety of products with different properties . This information can be extrapolated to predict the properties of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane, which would likely exhibit unique physical and chemical characteristics due to its fluorine content.

科学研究应用

Photochemical Reactions

- The photochemically initiated reaction of certain halogenalkanes with chlorotrifluoroethylene produces 1,4-dibromo-2,3-dichlorohexafluorobutane and 1,6-dibromo-2,3,5-trichlorononafluorohexane. This process also yields perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene (Dědek & Chvátal, 1986).

Vaporization and Cohesive Energies

- Molar enthalpies of vaporization and cohesive energies for various halogenalkanes, including 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane, have been measured, providing insights into their thermodynamic properties (Svoboda, Kubeš, & Basařová, 1992).

Synthesis of Organofluorine Compounds

- Heptafluorobut-2-ene reactions with various nucleophiles can lead to products similar to those from hexafluorobut-2-yne. This includes the formation of 1,1,1,4,4,4-hexafluorobutan-2-one (Chambers & Roche, 1996).

Synthesis from Succinonitrile

- Bromine trifluoride reacts with succinonitrile to form 1,1,1,4,4,4-hexafluorobutane as the major product, demonstrating a method for direct conversion of nitriles to trifluoromethyl moieties (Baker, Ruzicka, & Tinker, 1999).

NMR Spectroscopy Analysis

- Nuclear magnetic resonance investigations of related compounds have provided detailed insights into their chemical shifts and coupling constants, important for understanding their molecular structures (Hinton & Jaques, 1975).

Surface Reactions on Gallium Arsenide

- Studies on the reactions of certain halogenated ethanes on gallium arsenide surfaces have provided evidence for the formation of higher fluorinated alkenes and alkanes, contributing to semiconductor research (Singh, Kemp, Paris, & Balan, 2004).

安全和危害

属性

IUPAC Name |

2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNMSWBRUAIIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378848 | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |

CAS RN |

384-54-3 | |

| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)